molecular formula C15H15BrN2O4S B2571479 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide CAS No. 443729-93-9

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2571479
CAS No.: 443729-93-9
M. Wt: 399.26
InChI Key: DWTFHESMYNWJGC-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a benzenesulfonamide derivative characterized by a central acetamide linker bridging two aromatic moieties:

  • Phenoxy group: Substituted with a bromine atom at the para-position and a methyl group at the ortho-position.
  • Sulfamoylphenyl group: A phenyl ring with a sulfonamide (-SO₂NH₂) group at the para-position.

This structural motif is common in enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors, due to the sulfonamide group’s ability to coordinate the catalytic zinc ion in CA active sites .

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O4S/c1-10-8-11(16)2-7-14(10)22-9-15(19)18-12-3-5-13(6-4-12)23(17,20)21/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWTFHESMYNWJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Acylation: The attachment of an acetamide group to the phenoxy ring.

Industrial Production Methods

Industrial production methods would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and derivatization:

Reaction Type Conditions Reagents Products
Aromatic Substitution Polar aprotic solvents (DMF, DMSO), 80–120°CK₂CO₃, Pd(PPh₃)₄2-(4-substituted-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide derivatives
SN2 Displacement Ethanolic NaOH, refluxNaN₃, NH₃Azide or amine derivatives via bromide displacement

Key studies show that electron-withdrawing groups (e.g., sulfamoyl) activate the brominated ring toward substitution, with yields reaching 65–78% in palladium-catalyzed couplings.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium salts:

Hydrolysis Type Conditions Reagents Products
Acidic Hydrolysis 6M HCl, reflux (4–6 hrs)HCl2-(4-bromo-2-methylphenoxy)acetic acid
Basic Hydrolysis 2M NaOH, 70°C (2–3 hrs)NaOHSodium salt of the carboxylic acid

The sulfamoyl group (-SO₂NH₂) remains stable under mild hydrolysis conditions but decomposes in concentrated acids, releasing SO₂ and NH₃ .

Oxidation and Reduction

Functional groups in the compound participate in redox reactions:

Reaction Conditions Reagents Products
Acetamide Reduction THF, 0°CLiAlH₄2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)ethylamine
Sulfamoyl Oxidation H₂O₂, acetic acid, 50°CH₂O₂Sulfonic acid derivatives

Reduction of the acetamide to an amine proceeds with 85% efficiency using LiAlH₄, while oxidation of the sulfamoyl group requires strong peroxides.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

Reaction Conditions Reagents Products
Bromination FeBr₃ catalyst, 25°CBr₂Polybrominated derivatives at ortho/para positions
Nitration HNO₃/H₂SO₄, 0–5°CHNO₃Nitro-substituted analogs

Regioselectivity is influenced by the methyl and sulfamoyl groups, directing electrophiles to the less hindered positions .

Coupling Reactions

The bromine atom participates in cross-coupling reactions to form biaryl structures:

Coupling Type Conditions Catalyst Products
Suzuki Coupling DME/H₂O, 90°CPd(OAc)₂, SPhosBiaryl derivatives with boronic acid partners
Heck Coupling DMF, 100°CPdCl₂(PPh₃)₂Alkenylated products

These reactions enable modular synthesis of complex analogs, with reported yields of 60–75%.

Stability and Degradation

The compound decomposes under extreme conditions:

  • Thermal Degradation : Above 250°C, it releases HBr and SO₂, forming charred residues.

  • Photolysis : UV light (254 nm) induces cleavage of the C-Br bond, generating phenolic byproducts .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce cytotoxic effects in various cancer cell lines, including breast and lung cancer models. A notable case study demonstrated that the compound effectively inhibited tumor growth in multicellular spheroid models, suggesting its potential as a lead compound in cancer therapy .
  • Antimicrobial Properties
    • The sulfonamide moiety in this compound is known for its antimicrobial activity. Research has indicated that derivatives of sulfonamides possess broad-spectrum antibacterial effects. The presence of the 4-bromo-2-methylphenoxy group may enhance the binding affinity to bacterial enzymes, making it a candidate for further development as an antibiotic .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic disorders. In particular, it has shown potential as an inhibitor of acetylcholinesterase, which is crucial in the treatment of Alzheimer's disease. Studies involving similar sulfonamide compounds have demonstrated their efficacy in modulating enzyme activity, leading to improved cognitive functions in preclinical models .

Case Study 1: Anticancer Screening

A comprehensive screening of a library of compounds identified this compound as a potential anticancer agent. This study utilized multicellular spheroids to assess cytotoxicity, revealing significant inhibitory effects on cell proliferation across various cancer types.

Case Study 2: Antimicrobial Efficacy

In a study examining the antimicrobial properties of sulfonamide derivatives, this compound was tested against common bacterial strains. Results indicated that it exhibited notable antibacterial activity, particularly against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Determinants of Activity

(i) Tail vs. Linker Flexibility
  • The benzhydrylpiperazine tail in 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide enhances selectivity for hCA VII by occupying hydrophobic regions of the enzyme’s active site . In contrast, rigid linkers (e.g., thiazolidinone in compound 7c) prioritize planar interactions with kinases like VEGFR-2 .
(ii) Electronic Effects
  • Electron-withdrawing groups (e.g., trifluoromethoxy in 7c) enhance thiazolidinone derivatives’ anticancer activity by modulating electron density at the acetamide carbonyl, improving target affinity .
  • The sulfamoyl group is critical for CA inhibition, as its deprotonated sulfonamide nitrogen coordinates the Zn²⁺ ion in CA’s active site .

Pharmacological Selectivity

  • hCA VII vs. hCA II : The benzhydrylpiperazine analog shows 5-fold selectivity for hCA VII due to its elongated tail forming hydrophobic interactions with Phe-131 and Leu-198 residues in hCA VII .
  • Anticancer vs. Antimicrobial Activity: Thiazolidinone derivatives (e.g., 7c) target VEGFR-2, while quinazolinone-thioacetamides (e.g., compound 10) disrupt bacterial cell walls, highlighting the scaffold’s versatility .

Biological Activity

2-(4-bromo-2-methylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound with potential therapeutic applications, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C15H15BrN2O4S
  • Molecular Weight : 399.26 g/mol
  • CAS Number : 443729-93-9

The compound is hypothesized to exert its biological effects through multiple pathways, primarily involving inhibition of specific enzymes or receptors related to disease processes. The presence of the sulfamoyl group suggests potential interactions with targets involved in inflammatory pathways and tumor growth.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The bromo-substituent may enhance the lipophilicity of the compound, potentially improving its bioavailability and efficacy against tumors.

Anti-inflammatory Effects

The sulfamoyl moiety is known for its anti-inflammatory properties. Compounds containing this functional group have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.

Study 1: Anticancer Activity

In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Study 2: In Vivo Anti-inflammatory Effects

An animal model was used to assess the anti-inflammatory potential of the compound. Mice treated with this compound exhibited reduced swelling and pain in inflammatory models compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Data Table: Biological Activity Summary

Activity TypeEffectReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammation markers
CytotoxicityDose-dependent cytotoxic effects

Q & A

Q. How to optimize regioselectivity in bromination reactions for analogous derivatives?

  • Methodological Answer : Directed ortho-bromination using Lewis acids (e.g., FeBr₃) or electrophilic bromine sources (NBS) enhances regioselectivity. Computational modeling (DFT) predicts bromine orientation in phenoxy groups, guiding reaction design .

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